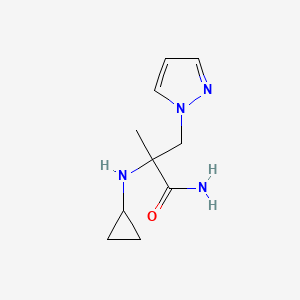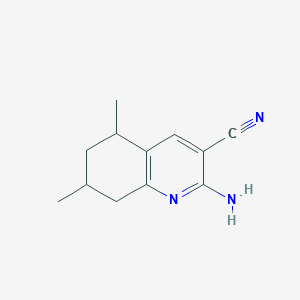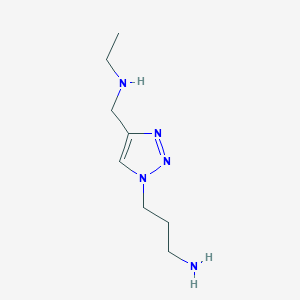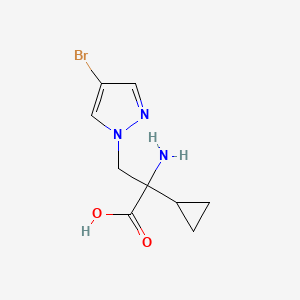
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid is a synthetic compound that features a unique structure combining a pyrazole ring with a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid typically involves the reaction of a suitable pyrazole derivative with a cyclopropyl-containing precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)propanoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
The presence of the cyclopropyl group in 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C9H12BrN3O2 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)-2-cyclopropylpropanoic acid |
InChI |
InChI=1S/C9H12BrN3O2/c10-7-3-12-13(4-7)5-9(11,8(14)15)6-1-2-6/h3-4,6H,1-2,5,11H2,(H,14,15) |
InChI Key |
APUABDOFSGGNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN2C=C(C=N2)Br)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


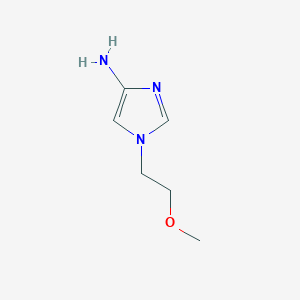
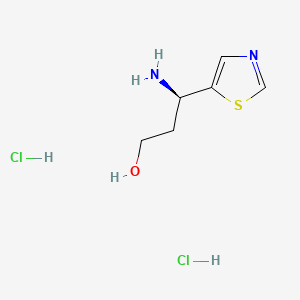
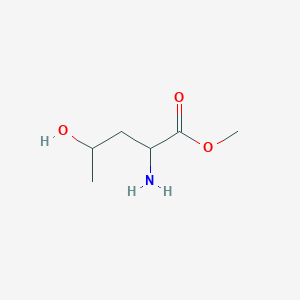
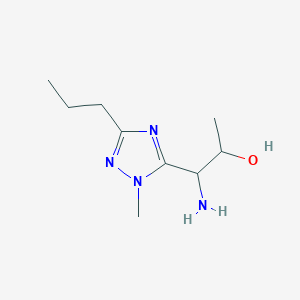

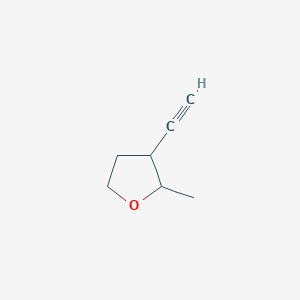
![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)
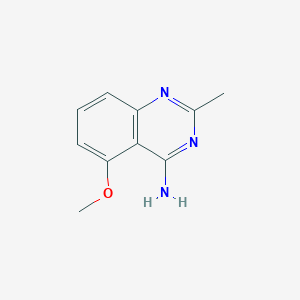
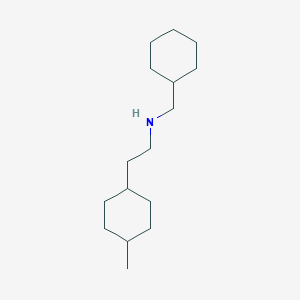
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
